![molecular formula C17H21N3O2S B5743891 N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}cyclohexanecarboxamide](/img/structure/B5743891.png)
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}cyclohexanecarboxamide
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Overview
Description
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}cyclohexanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
The primary target of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound is a selective STAT3 inhibitor . It directly binds to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, which is often overactivated in cancer cells .
Pharmacokinetics
Its effectiveness in in vivo models suggests it has sufficient bioavailability .
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactivated STAT3, such as DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM) . It induces cell cycle arrest and apoptosis .
Action Environment
Its effectiveness in in vivo models suggests it is stable and effective in the physiological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a hydrazine derivative with a carbon disulfide derivative in the presence of a base can yield the thiadiazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable methoxyphenyl halide with the thiadiazole ring.
Attachment of the Cyclohexanecarboxamide Group: The final step involves the attachment of the cyclohexanecarboxamide group to the thiadiazole ring. This can be achieved through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the thiadiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}cyclohexanecarboxamide can be compared with other similar compounds, such as:
Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Cyclohexanecarboxamide Derivatives: Compounds with similar cyclohexanecarboxamide groups but different attached rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-14-9-7-12(8-10-14)11-15-19-20-17(23-15)18-16(21)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWXRLGOUKDQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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